molecular formula C23H28Cl2N2O3 B10906591 N'-[(Z)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide

N'-[(Z)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide

Cat. No.: B10906591
M. Wt: 451.4 g/mol
InChI Key: BNSIVZJIFDBMRC-ZRGSRPPYSA-N
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Description

N’-[(Z)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a hydrazide functional group, a phenolic hydroxyl group, and dichlorophenoxy moiety, making it a subject of interest in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(Z)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide typically involves the condensation of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with 2-(2,4-dichlorophenoxy)acetohydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the presence of a catalyst like acetic acid to facilitate the condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(Z)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

    Reduction: The hydrazide group can be reduced to form corresponding amines.

    Substitution: The dichlorophenoxy moiety can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

N’-[(Z)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential antioxidant properties due to the presence of the phenolic hydroxyl group.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[(Z)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide involves its interaction with various molecular targets. The phenolic hydroxyl group can donate hydrogen atoms, acting as an antioxidant. The hydrazide group can form hydrogen bonds with biological molecules, potentially affecting their function. The dichlorophenoxy moiety can interact with cellular membranes, influencing their properties.

Comparison with Similar Compounds

Similar Compounds

    3,5-di-tert-butyl-4-hydroxybenzaldehyde: A precursor in the synthesis of the target compound.

    3,5-di-tert-butyl-4-hydroxyanisole: Similar in structure but with a methoxy group instead of a hydrazide group.

    3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid: Another compound with a similar phenolic structure.

Uniqueness

N’-[(Z)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]-2-(2,4-dichlorophenoxy)acetohydrazide is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C23H28Cl2N2O3

Molecular Weight

451.4 g/mol

IUPAC Name

N-[(Z)-(3,5-ditert-butyl-4-hydroxyphenyl)methylideneamino]-2-(2,4-dichlorophenoxy)acetamide

InChI

InChI=1S/C23H28Cl2N2O3/c1-22(2,3)16-9-14(10-17(21(16)29)23(4,5)6)12-26-27-20(28)13-30-19-8-7-15(24)11-18(19)25/h7-12,29H,13H2,1-6H3,(H,27,28)/b26-12-

InChI Key

BNSIVZJIFDBMRC-ZRGSRPPYSA-N

Isomeric SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)/C=N\NC(=O)COC2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C=NNC(=O)COC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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